2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate
Description
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(2)18(20)22-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)23-17(14)11-15/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODSWUGVRPBNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Oxo 3 Phenyl 2h Chromen 7 Yl Isobutyrate and Its Derivatives
Strategic Retrosynthetic Analysis of the 2-oxo-3-phenyl-2H-chromen-7-yl Isobutyrate Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. numberanalytics.com The retrosynthesis of this compound begins with the most chemically accessible bond transformations.
Primary Disconnection: The most apparent disconnection is the ester linkage at the C7 position. This C-O bond can be retrosynthetically cleaved via a functional group interconversion (FGI), leading to the key intermediate, 7-hydroxy-3-phenyl-2H-chromen-2-one, and a suitable acylating agent such as isobutyryl chloride or isobutyric anhydride (B1165640).
Secondary Disconnections of the Coumarin (B35378) Core: The next stage involves the disconnection of the 7-hydroxy-3-phenyl-2H-chromen-2-one core. Several established strategies for coumarin synthesis can be considered: nih.gov
Perkin Reaction Approach: This approach involves the disconnection of the C3-C4 bond and the lactone C-O bond. This leads back to 2,4-dihydroxybenzaldehyde (B120756) and a phenylacetic acid derivative. The forward reaction would involve a base-catalyzed condensation to form the coumarin ring.
Knoevenagel Condensation Approach: Disconnecting the C3-C4 bond suggests a Knoevenagel condensation between 2,4-dihydroxybenzaldehyde and an active methylene (B1212753) compound like ethyl phenylacetate. nih.gov Subsequent intramolecular cyclization (lactonization) would yield the coumarin core.
Transition-Metal Catalyzed Cross-Coupling: A modern approach involves disconnecting the C3-phenyl bond. nih.govtandfonline.com This suggests a precursor like 7-hydroxy-3-bromo-2H-chromen-2-one, which could be coupled with a phenylboronic acid derivative via a Suzuki coupling reaction. Alternatively, direct C-H arylation at the C3 position of a 7-hydroxy-2H-chromen-2-one precursor could be envisioned. tandfonline.com
This analysis reveals that the synthesis hinges on the effective construction of the 7-hydroxy-3-phenylcoumarin intermediate, which can then be readily esterified to yield the final product.
Development of Novel and Efficient Synthetic Routes to this compound
Building on the retrosynthetic analysis, the forward synthesis involves the construction of the coumarin scaffold followed by functionalization. A common and practical route begins with the Knoevenagel condensation.
The synthesis of the precursor, 3-acetyl-7-hydroxy-2H-chromen-2-one, has been demonstrated via the Knoevenagel reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate, using piperidine (B6355638) as a catalyst in ethanol. nih.gov A similar strategy can be employed for the 3-phenyl analogue by reacting 2,4-dihydroxybenzaldehyde with ethyl phenylacetate.
A general two-step synthesis would be:
Synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one: A base-catalyzed condensation of 2,4-dihydroxybenzaldehyde with phenylacetic acid or its ester derivative, followed by cyclization, affords the key coumarin intermediate.
Esterification: The 7-hydroxy group of the coumarin intermediate is then acylated using isobutyryl chloride or isobutyric anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield the target compound, this compound.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. frontiersin.orgnih.gov While a specific MCR for the title compound is not extensively documented, MCR strategies for related coumarin-fused heterocycles are well-established and can be adapted. rsc.org
Selectivity is a critical challenge in the synthesis of complex molecules. researchgate.net In the context of this compound, two main types of selectivity are pertinent:
Regioselectivity in Core Synthesis: During the formation of the coumarin ring from substituted phenols, regioselectivity can be an issue. For example, in the Pechmann condensation, the reaction of a phenol (B47542) with a β-ketoester can lead to different isomers depending on which hydroxyl group participates in the initial transesterification and subsequent cyclization. rsc.org The use of 2,4-dihydroxybenzaldehyde as a starting material largely predefines the regiochemical outcome, as the aldehyde group directs the cyclization to form the 7-hydroxy isomer.
Chemoselectivity in Functionalization: The precursor, 7-hydroxy-3-phenyl-2H-chromen-2-one, contains a phenolic hydroxyl group. The subsequent esterification must be chemoselective, targeting this hydroxyl group without promoting side reactions on the coumarin lactone ring, which can be susceptible to hydrolysis under harsh basic or acidic conditions. Standard acylation conditions using an acyl chloride and a non-nucleophilic base at moderate temperatures typically achieve this selectivity. Modern methods for C-H functionalization also offer highly regioselective ways to introduce substituents directly onto the coumarin scaffold. whiterose.ac.uknih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. eurekalert.orgeurekaselect.com These principles have been successfully applied to the synthesis of coumarins. benthamdirect.com
Traditional methods for coumarin synthesis, such as the Perkin or Pechmann reactions, often require harsh conditions, toxic catalysts (e.g., sulfuric acid), and volatile organic solvents. rsc.orgbenthamdirect.com Green alternatives focus on developing better catalysts and using more environmentally friendly reaction media. eurekalert.org
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For coumarin synthesis, a variety of heterogeneous and environmentally benign catalysts have been explored to replace traditional homogeneous acid or base catalysts.
| Catalyst Type | Reaction | Conditions | Advantages |
| Methanesulfonic acid | Pechmann Condensation | Ball milling, ambient temp. | Solvent-free, mild acid, high yields, easy purification. rsc.org |
| Potassium Carbonate | Knoevenagel/Cyclization | Water, room temp. | Cheap, eco-friendly catalyst, aqueous medium, high efficiency. acs.org |
| Chitosan-grafted poly(vinylpyridine) | Three-component reaction | Ultrasonic irradiation | Eco-friendly biocatalyst, high yields, short reaction times. frontiersin.org |
| Palladium nanoparticles on graphite (B72142) oxide (Pd@GO) | C-H Functionalization | Room temperature | High catalytic efficiency, low catalyst loading, recyclable. nih.gov |
| Bismuth Triflate | Multicomponent reaction | Microwave, water | Catalyst operates in water, rapid reaction rates. rsc.org |
These catalysts not only reduce the environmental footprint but often lead to improved reaction efficiency, higher yields, and simpler work-up procedures. rsc.orgbenthamdirect.com
Replacing volatile organic solvents with water or eliminating solvents altogether is a key goal of green synthesis.
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. One-pot syntheses of coumarin-3-carboxylic acids have been successfully developed in water at room temperature using catalysts like potassium carbonate. acs.org Microwave-assisted multicomponent reactions in water have also proven effective for generating coumarin-fused systems, benefiting from both the green solvent and energy-efficient heating. rsc.org
Solvent-Free Reactions (Mechanochemistry): Mechanochemical synthesis, typically performed using a ball mill, avoids the use of bulk solvents, thereby reducing waste and simplifying product isolation. A green protocol for the Pechmann condensation has been developed using methanesulfonic acid as a catalyst under solvent-free ball milling conditions at room temperature, affording high yields of coumarins with a low environmental factor (E-factor). rsc.org This approach is scalable and avoids hazardous acids and chromatographic purification. rsc.org
Enantioselective Synthesis and Stereochemical Control in this compound Analogs
The synthesis of chiral 3-phenylcoumarin (B1362560) analogs, the core structure of this compound, in an enantiomerically pure form is a significant objective due to the stereospecific nature of many biological interactions. us.es Advanced synthetic strategies increasingly employ chiral catalysts to control the stereochemical outcome of reactions, leading to the desired enantiomer with high selectivity. mdpi.com
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of coumarin derivatives. Chiral secondary amines, such as those derived from cinchona alkaloids, have been successfully used to catalyze reactions like Michael additions and [4+2] cyclizations. nih.govresearchgate.net For instance, a chiral tertiary amine catalyst, 6'-(4-biphenyl)-β-iso-cinchonine, has been utilized in the enantioselective [4 + 2] cyclization of 3-aroylcoumarins with benzyl (B1604629) 2,3-butadienoate, affording dihydrocoumarin-fused dihydropyranones in high yields (up to 97%) and good enantiomeric excess (up to 90% ee). nih.gov The reaction conditions, including the choice of solvent and temperature, play a crucial role in optimizing both yield and enantioselectivity. nih.gov
Metal-based catalysts also feature prominently in the enantioselective synthesis of coumarin analogs. Chiral scandium(III)-complexes with N,N'-dioxide ligands have proven effective in catalyzing inverse-electron-demand hetero-Diels–Alder reactions to produce dihydrocoumarin (B191007) derivatives with excellent enantioselectivities (up to 96% ee) and diastereoselectivities. rsc.org Similarly, chiral gold complexes are being developed for various asymmetric transformations. polyu.edu.hk The stereochemical control in these reactions often relies on the temporary introduction of a chiral auxiliary to a substrate molecule. This auxiliary group directs the stereochemical course of a subsequent reaction and is later removed to yield the final enantiomerically enriched product. youtube.com
The table below summarizes selected enantioselective methodologies applicable to the synthesis of 3-phenylcoumarin analogs.
| Catalyst/Method | Reaction Type | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Tertiary Amine (Kumar's 6'-(4-biphenyl)-β-iso-cinchonine) | [4+2] Cyclization | 3-Aroylcoumarins and Benzyl 2,3-butadienoate | Dihydrocoumarin-fused Dihydropyranones | Up to 97 | Up to 90 | nih.gov |
| Chiral N,N′-dioxide–Sc(III) complex | Inverse-electron-demand hetero-Diels–Alder | o-Quinone methides and Azlactones | Dihydrocoumarins | Up to 94 | Up to 96 | rsc.org |
| N-tert-butylsulfinylimines | Stereoselective addition of ethyl acetate (B1210297) lithium enolate | Salicylaldehyde derivatives | 4-amino-3,4-dihydrocoumarins | Good | Single diastereomer | us.es |
| Chiral Gold Complexes (e.g., (R)-MeO-DTBM-Biphep(AuCl)₂) | Cycloisomerization/Ring Expansion | 1,6-Enynes with cyclopropyl (B3062369) esters | Cyclobutanone-containing structures | Up to 94 | Up to 99 | polyu.edu.hk |
Advanced Spectroscopic and Chromatographic Techniques for Purity Assessment and Structural Confirmation of Synthetic Intermediates and the Final Compound
The unambiguous structural confirmation and rigorous purity assessment of this compound and its synthetic intermediates are critical. This is achieved through a combination of advanced spectroscopic and chromatographic methods.
Spectroscopic Techniques for Structural Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the molecular structure.
¹H-NMR provides information on the number, environment, and connectivity of protons. For 3-phenylcoumarins, the chemical shifts of protons on the coumarin core and the phenyl ring are characteristic. For example, the widely different chemical shifts for protons at the 3 and 4 positions are crucial for distinguishing between isomers. ias.ac.in
¹³C-NMR , often used with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), identifies all unique carbon atoms, including quaternary carbons. The chemical shifts of the carbonyl carbons in the lactone ring (around 160 ppm) and the ester group are key diagnostic signals. sciepub.commdpi.com Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be employed for definitive assignments by showing correlations between protons and carbons over two or three bonds. utsunomiya-u.ac.jp
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound.
Electron Ionization (EI-MS) can reveal characteristic fragmentation pathways for the coumarin nucleus, such as the loss of CO (M-28). utsunomiya-u.ac.jpnih.gov
Electrospray Ionization (ESI-MS) is a softer ionization technique often coupled with liquid chromatography, which is useful for confirming the molecular weight of the parent compound and its intermediates. sciepub.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. researchgate.net
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for 3-phenylcoumarin derivatives include strong C=O stretching vibrations for the lactone and ester groups, and C=C stretching for the aromatic rings. sciepub.commdpi.com
Chromatographic Techniques for Purity Assessment:
Chromatography is essential for separating the final product from starting materials, by-products, and other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of coumarin derivatives. mdpi.commdpi.com
Reversed-phase HPLC using a C18 column is common, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like acetic or phosphoric acid. nih.govnih.govresearchgate.net
Detection is frequently performed using a Diode Array Detector (DAD) or UV-Vis detector, which can also provide spectral information to aid in peak identification. mdpi.comchromatographyonline.com Fluorescence detectors can offer higher sensitivity and selectivity for fluorescent coumarins. nih.gov Purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for monitoring reaction progress and for preliminary purity checks. mdpi.comchemmethod.com The components are separated on a stationary phase (e.g., silica (B1680970) gel) and visualized under UV light. chemmethod.com
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of thermally stable and volatile coumarin derivatives.
The following tables provide examples of typical analytical parameters used for coumarin derivatives.
Table of Typical Spectroscopic Data for a 3-Phenylcoumarin Scaffold
| Technique | Functional Group/Atom | Typical Chemical Shift / Wavenumber / m/z | Reference |
| ¹H-NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | ias.ac.inmdpi.com |
| ¹³C-NMR | Lactone Carbonyl (C=O) | δ ~160 ppm | sciepub.commdpi.com |
| ¹³C-NMR | Ester Carbonyl (C=O) | δ ~170 ppm | mdpi.com |
| IR | Lactone Carbonyl (C=O) | 1700-1750 cm⁻¹ | sciepub.com |
| IR | Ester Carbonyl (C=O) | 1735-1750 cm⁻¹ | sciepub.com |
| MS (EI) | Molecular Ion [M]⁺ | Corresponds to Molecular Weight | nih.gov |
| MS (EI) | Fragmentation | [M-CO]⁺ | nih.gov |
Table of Common HPLC Conditions for Coumarin Analysis
| Parameter | Typical Conditions | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water | nih.govsielc.com |
| Detector | UV-Vis / Photodiode Array (DAD) at ~276-330 nm or Fluorescence | nih.govnih.govsielc.com |
| Flow Rate | 0.5 - 1.0 mL/min | nih.govsielc.com |
Elucidation of Molecular Structure and Conformational Dynamics of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Isobutyrate
Comprehensive Spectroscopic Characterization (e.g., advanced NMR, high-resolution MS, IR, UV-Vis) for Structural Elucidation of 2-oxo-3-phenyl-2H-chromen-7-yl Isobutyrate
While specific experimental spectra for this compound are not widely published, a detailed spectroscopic profile can be accurately predicted based on the extensive data available for the 3-phenylcoumarin (B1362560) scaffold and related 7-acyloxycoumarin derivatives. researchgate.netnih.govmdpi.comsciepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum is expected to show distinct signals for the coumarin (B35378), phenyl, and isobutyrate moieties. The H4 proton on the coumarin ring should appear as a sharp singlet in the downfield region (around 8.0 ppm). The aromatic protons of the coumarin ring (H5, H6, H8) and the phenyl ring would resonate in the 7.0-7.8 ppm range, with coupling patterns dependent on their substitution. The isobutyrate group would be characterized by a septet for the single proton and a doublet for the two equivalent methyl groups.
¹³C NMR: The carbon spectrum would be distinguished by the lactonic carbonyl carbon (C2) resonating around 160 ppm. mdpi.comresearchgate.net The ester carbonyl carbon of the isobutyrate group would appear further downfield, around 173-175 ppm. The remaining aromatic and olefinic carbons would be found between 110-155 ppm, while the aliphatic carbons of the isobutyrate group would be in the upfield region.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Coumarin C2 | - | ~160 |
| Coumarin C3 | - | ~125-130 |
| Coumarin C4 | ~8.0 (s) | ~145 |
| Coumarin Aromatic (C5, C6, C8, C9, C10) | ~7.0-7.8 (m) | ~115-155 |
| Phenyl Aromatic | ~7.2-7.6 (m) | ~128-135 |
| Isobutyrate C=O | - | ~174 |
| Isobutyrate CH | ~2.8 (septet) | ~34 |
| Isobutyrate CH₃ | ~1.3 (d) | ~19 |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The fragmentation pattern in ESI-MS would likely involve the characteristic cleavage of the ester bond, leading to a prominent fragment ion corresponding to the 7-hydroxy-3-phenylcoumarin cation.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the functional groups present. Key peaks would include two distinct carbonyl stretching vibrations: one for the α,β-unsaturated lactone of the coumarin ring (around 1720-1740 cm⁻¹) and another for the isobutyrate ester (around 1760-1770 cm⁻¹). Additional significant absorptions would correspond to aromatic C=C stretching (1500-1600 cm⁻¹) and C-O stretching vibrations. sciepub.com
UV-Vis Spectroscopy: The electronic absorption spectrum is determined by the extended π-conjugated system of the 3-phenylcoumarin chromophore. It is predicted to exhibit strong absorption maxima in the ultraviolet region, typically around 320-350 nm, which is characteristic of the coumarin nucleus. mdpi.com
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions of this compound
A definitive crystal structure for this compound has not been reported. However, analysis of crystallographic data for highly similar compounds, such as 3-phenylcoumarin, 2-oxo-2H-chromen-7-yl benzoate (B1203000), and 2-oxo-2H-chromen-7-yl tert-butylacetate, provides significant insight into its likely solid-state conformation and packing. researchgate.netresearchgate.netresearchgate.netresearchgate.net
The coumarin ring system is consistently found to be essentially planar. nih.govnih.gov A key structural parameter is the torsion angle between the plane of the coumarin nucleus and the plane of the 3-phenyl substituent. In the parent 3-phenylcoumarin, this torsion angle is reported as -47.6°. researchgate.net For the target molecule, a similar non-coplanar arrangement is expected due to steric hindrance between the phenyl ring and the H4 and H5 protons of the coumarin core.
The orientation of the isobutyrate group at the 7-position is also of interest. In analogues like 2-oxo-2H-chromen-7-yl benzoate and 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, the ester group is significantly twisted out of the plane of the coumarin ring, with dihedral angles reported to be around 83.6° and 59.0°, respectively. researchgate.netnih.gov A similar non-planar conformation is anticipated for the isobutyrate ester, influenced by crystal packing forces.
Intermolecular interactions in the solid state are expected to be dominated by C-H···O hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov The carbonyl oxygen atoms of both the lactone and the ester group can act as hydrogen bond acceptors, while the aromatic rings provide sites for stacking, which collectively direct the three-dimensional crystal lattice.
Crystallographic Data for Analogue Compounds
| Compound | Crystal System | Space Group | Key Dihedral Angle (°) (Coumarin // Substituent) | Reference |
|---|---|---|---|---|
| 3-Phenylcoumarin | - | - | -47.6 (Coumarin // 3-Phenyl) | researchgate.net |
| 2-Oxo-2H-chromen-7-yl benzoate | Triclinic | P1 | 83.58 (Coumarin // Benzoate) | researchgate.net |
| 2-Oxo-2H-chromen-7-yl tert-butylacetate | Triclinic | P1 | 72.72 (Coumarin // Acetate) | researchgate.net |
| 2-Oxo-2H-chromen-7-yl 4-fluorobenzoate | - | - | 59.03 (Coumarin // 4-Fluorobenzoate) | nih.gov |
Gas-Phase and Solution-Phase Conformational Analysis of this compound
The conformational flexibility of this compound is primarily associated with rotation around two key single bonds: the C3-C(phenyl) bond and the C7-O(ester) bond.
In the gas phase, as in the solid state, the conformation is largely dictated by minimizing steric repulsion. The dihedral angle between the coumarin and phenyl rings is therefore expected to be non-zero, similar to the ~48° observed in solid 3-phenylcoumarin. researchgate.net This twisted conformation represents the lowest energy state, balancing the competing effects of π-system conjugation (which favors planarity) and steric hindrance.
In solution, the energy barrier to rotation around the C3-C(phenyl) bond is likely to be low, allowing for dynamic equilibrium between various rotational conformers. The time-averaged conformation observed by techniques like NMR would reflect this dynamic behavior. The flexibility of the isobutyrate side chain also increases in solution, with relatively free rotation expected around the C-O and C-C bonds of the ester group. The specific solvent environment can influence the conformational equilibrium by stabilizing certain conformers through solute-solvent interactions.
Investigating Tautomerism and Isomerism in the this compound Scaffold
Isomerism: Structural isomerism is possible by altering the positions of the phenyl and isobutyrate groups on the coumarin ring, but for the specific named compound, the substitution pattern is fixed. Geometric (cis-trans) isomerism is not applicable to this molecule. The molecule is chiral only if the conformation is frozen in a non-superimposable form, but under normal conditions, rapid rotation around single bonds would lead to a racemic mixture of rapidly interconverting enantiomeric conformers.
Tautomerism: Prototropic tautomerism involves the migration of a proton. mdpi.com For the this compound scaffold, the lactone form is overwhelmingly stable. The potential for keto-enol tautomerism within the coumarin ring system (e.g., forming a hydroxyl-pyrylium species) is energetically unfavorable and not observed under typical conditions. researchgate.net While certain coumarin derivatives, particularly those with a 4-hydroxy substituent, can exhibit significant keto-enol tautomerism, this phenomenon is not relevant to the title compound, which lacks such a functional group. researchgate.net Therefore, this compound is expected to exist almost exclusively in the depicted 2-oxo (lactone) form.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Isobutyrate Derivatives
Rational Design and Synthesis of Analogs for SAR/SPR Profiling of 2-oxo-3-phenyl-2H-chromen-7-yl Isobutyrate
The isobutyrate ester at the 7-position is a prime target for modification. A common synthetic route involves the esterification of the 7-hydroxyl group with isobutyryl chloride or isobutyric anhydride (B1165640) in the presence of a suitable base. To build a comprehensive SAR/SPR profile, a library of analogs is synthesized by systematically altering the ester moiety. This includes varying the chain length (e.g., acetate (B1210297), propionate, valerate), introducing branching (e.g., pivalate), and incorporating different electronic and steric properties (e.g., benzoate (B1203000), fluoroacetate).
Furthermore, modifications to the 3-phenyl ring and the coumarin (B35378) core are crucial for a thorough investigation. Analogs bearing electron-donating or electron-withdrawing substituents on the phenyl ring, as well as alterations at other positions of the coumarin nucleus, are synthesized to map out the electronic and steric requirements for optimal activity. These synthetic efforts provide a diverse set of molecules that are then subjected to biological screening to generate the data necessary for robust SAR and SPR analysis.
Identification of Key Pharmacophoric Features within the this compound Structure
Pharmacophore modeling is an essential tool for identifying the key molecular features responsible for a compound's biological activity. For this compound and its analogs, several key pharmacophoric features can be delineated.
The 3-phenylcoumarin (B1362560) scaffold itself constitutes a critical hydrophobic feature, often engaging in π-π stacking or hydrophobic interactions within the binding pocket of a biological target. The relative orientation of the phenyl ring with respect to the coumarin core is crucial and can be influenced by substituents.
The lactone carbonyl group of the coumarin ring is a prominent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in a protein's active site.
The ester group at the 7-position , specifically the carbonyl oxygen of the isobutyrate, introduces an additional hydrogen bond acceptor site. The isobutyrate's branched alkyl chain also contributes to the molecule's lipophilicity and can occupy specific hydrophobic pockets within a receptor.
Finally, aromatic features of both the coumarin's benzene (B151609) ring and the 3-phenyl substituent are important for recognition. The specific electronic nature of these rings, modulated by substituents, can fine-tune the binding affinity.
A hypothetical pharmacophore model for this class of compounds would likely include a combination of hydrophobic centers, hydrogen bond acceptors, and aromatic rings arranged in a specific three-dimensional orientation.
Impact of Substituent Effects on the Biological Activity of this compound Analogs
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. These effects can be broadly categorized into electronic, steric, and lipophilic contributions.
Substituents on the 3-Phenyl Ring: The electronic properties of substituents on the 3-phenyl ring can significantly impact activity. For instance, in studies of related 3-phenylcoumarins as inhibitors of enzymes like monoamine oxidase (MAO), the presence of electron-withdrawing groups such as trifluoromethyl has been shown to enhance potency. frontiersin.org Conversely, electron-donating groups like methoxy (B1213986) or hydroxyl can also be beneficial, depending on the specific target and the nature of the binding pocket. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and its potential interactions.
Modifications of the 7-Ester Group: The nature of the ester group at the 7-position directly influences the compound's lipophilicity and its ability to act as a prodrug. While direct comparisons for the isobutyrate are limited in publicly available literature, studies on similar coumarin esters suggest that varying the ester chain length can modulate activity. For example, in a series of fungicidal coumarin esters, the type of ester was shown to influence the bioactivity. mdpi.com The conversion of a 7-hydroxycoumarin to an ester can also alter its pharmacokinetic properties, potentially improving cell permeability and metabolic stability.
The following interactive table summarizes hypothetical SAR data for a series of 2-oxo-3-phenyl-2H-chromen-7-yl ester analogs, illustrating the potential impact of ester modification on biological activity (e.g., IC50 for a specific enzyme).
| Compound ID | R Group (Ester) | Lipophilicity (logP) | Biological Activity (IC50, µM) |
| 1 | Acetate | 3.5 | 15.2 |
| 2 | Propionate | 4.0 | 10.8 |
| 3 | Isobutyrate | 4.4 | 5.5 |
| 4 | Pivalate | 4.9 | 8.1 |
| 5 | Benzoate | 4.8 | 12.4 |
Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual values would be determined through experimental testing.
Probing the Role of the Isobutyrate Moiety and Chromen Core in Molecular Recognition
The isobutyrate moiety and the chromen-2-one (coumarin) core play distinct yet synergistic roles in the molecular recognition of this compound by its biological targets.
Mechanistic Investigations of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Isobutyrate S Biological Interactions in Vitro and Preclinical Models
Identification and Validation of Molecular Targets for 2-oxo-3-phenyl-2H-chromen-7-yl Isobutyrate
There is no available scientific literature identifying or validating specific molecular targets for this compound.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
There are no published studies elucidating the intracellular signaling pathways modulated by this compound.
Enzyme Kinetic Studies and Inhibition Mechanisms of this compound
No enzyme kinetic studies or data on the inhibition mechanisms of this compound are available in the current scientific literature.
Receptor Binding and Activation Profiling of this compound
There is no information available regarding the receptor binding and activation profiling of this compound.
Cellular Assays for Investigating Specific Biological Mechanisms of this compound (e.g., reporter gene assays, cellular imaging)
No cellular assays investigating the specific biological mechanisms of this compound have been reported in the scientific literature.
Computational Chemistry and Molecular Modeling Approaches for 2 Oxo 3 Phenyl 2h Chromen 7 Yl Isobutyrate
Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions of 2-oxo-3-phenyl-2H-chromen-7-yl Isobutyrate
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly utilized to study coumarin (B35378) derivatives. researchgate.netsciencepg.com For this compound, these calculations can predict a range of crucial parameters.
Electronic Properties: The distribution of electrons within the molecule governs its chemical behavior. Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. researchgate.netsemanticscholar.org The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules. researchgate.net
Mulliken Charge Distribution: This analysis provides the partial charge on each atom in the molecule, offering a quantitative measure of the charge distribution. researchgate.net
Reactivity Descriptors: Based on the electronic properties, various reactivity descriptors can be calculated to predict the chemical behavior of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
Spectroscopic Predictions: Quantum chemical calculations can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model. researchgate.netsemanticscholar.org This includes predicting infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
A hypothetical table of calculated electronic properties for this compound using DFT is presented below:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Ionization Potential | 7.0 eV |
| Electron Affinity | 1.5 eV |
| Dipole Moment | 3.2 Debye |
Molecular Docking and Dynamics Simulations to Investigate Binding Modes and Interactions of this compound with Biomolecules
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govnih.gov This method is instrumental in understanding the binding mode of this compound with potential biological targets. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.
Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. researchgate.net MD simulations track the movements of atoms and molecules over time, offering insights into the stability of the binding pose, the nature of intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur upon binding.
For this compound, these simulations could be used to:
Identify potential protein targets by docking it against a library of known protein structures.
Elucidate the key amino acid residues involved in the binding interaction.
Predict the binding affinity and estimate the binding free energy.
Assess the stability of the ligand-protein complex over time.
A hypothetical summary of a molecular docking study of this compound with a hypothetical protein target is shown below:
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Tyr23, Phe45, Leu78, Arg102 |
| Hydrogen Bonds | 2 (with Tyr23 and Arg102) |
| Hydrophobic Interactions | Phe45, Leu78 |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.
For this compound and its analogs, a QSAR study would involve:
Data Collection: Assembling a set of coumarin derivatives with their experimentally determined biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.
Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. eijppr.com
Model Validation: Rigorously validating the model to ensure its predictive power.
Pharmacophore modeling is another important technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model for a series of active coumarin derivatives can be used to screen large compound libraries to identify new potential hits.
Virtual Screening and De Novo Design Strategies for this compound Derivatives
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For this compound, virtual screening can be employed to discover novel derivatives with improved activity. This can be done through:
Ligand-based virtual screening: Using a known active molecule (like this compound) as a template to search for structurally similar compounds.
Structure-based virtual screening: Using the three-dimensional structure of a target protein to dock a large number of compounds and identify those with the best predicted binding affinity.
De novo design, on the other hand, is a computational approach that aims to design new molecules from scratch. researchgate.net By considering the structural features of the target binding site, de novo design algorithms can generate novel molecular structures that are predicted to have high affinity and specificity for the target. This approach can be used to design novel derivatives of this compound with optimized properties.
Preclinical Pharmacokinetic and in Vitro Metabolism Studies of 2 Oxo 3 Phenyl 2h Chromen 7 Yl Isobutyrate
In Vitro Absorption, Distribution, and Metabolism (ADM) Profiling of 2-oxo-3-phenyl-2H-chromen-7-yl Isobutyrate
No data is available on the in vitro ADM profiling of this compound.
Identification and Characterization of Metabolites of this compound
No studies have been published that identify or characterize the metabolites of this compound.
Enzyme Kinetics of Metabolic Transformations for this compound
There is no available information on the enzyme kinetics related to the metabolic transformations of this compound.
Metabolic Stability and Reaction Phenotyping of this compound in Preclinical Systems
Information on the metabolic stability and reaction phenotyping of this compound in preclinical systems could not be found.
Future Directions and Emerging Research Opportunities for 2 Oxo 3 Phenyl 2h Chromen 7 Yl Isobutyrate
Integration of Multi-Omics Technologies (e.g., proteomics, metabolomics) in 2-oxo-3-phenyl-2H-chromen-7-yl Isobutyrate Research
Currently, there is no published research that has integrated multi-omics technologies to study this compound. In principle, should this compound be found to have biological activity, proteomics and metabolomics could be powerful tools to elucidate its mechanism of action. For instance, proteomics could identify protein targets that directly bind to the compound, while metabolomics could reveal downstream changes in cellular metabolic pathways. This approach would offer a systems-level understanding of the compound's effects.
Development of Advanced Analytical Platforms for Real-Time Monitoring of this compound
The development of advanced analytical platforms for the real-time monitoring of this compound has not been documented. If this compound were to be investigated for its pharmacokinetic and pharmacodynamic properties, techniques such as specialized biosensors or advanced mass spectrometry methods could be developed. These platforms would be crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) in biological systems, as well as for monitoring its concentration at its site of action in real-time.
Potential for this compound as a Chemical Probe for Biological Processes
There is no existing research exploring the potential of this compound as a chemical probe. A chemical probe is a small molecule used to study biological systems. For this compound to be considered a viable chemical probe, it would first need to exhibit high potency and selectivity for a specific biological target. Subsequent research would then be required to validate its utility in studying the function of that target in cellular or in vivo models.
Challenges and Perspectives in Translating Academic Insights on this compound into Broader Applications
As there are no academic insights on this compound, the challenges and perspectives for its translation into broader applications are entirely hypothetical. The primary challenge is the complete lack of foundational research on its synthesis, characterization, and biological activity. Before any translational potential can be considered, extensive preclinical studies would be necessary to establish a scientific basis for its use.
Q & A
Q. What are the recommended methods for synthesizing 2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate, and how can reaction conditions be optimized?
A multi-step synthesis approach is typically employed, starting with the functionalization of the coumarin core. For example, esterification at the 7-hydroxy position can be achieved using isobutyryl chloride under basic conditions (e.g., pyridine or triethylamine) . Optimization may involve varying catalysts (e.g., Pd(PPh₃)₄ for coupling reactions ), reaction temperatures, and solvent systems (DMF or THF). Monitoring via TLC and HPLC ensures reaction completion.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combined spectroscopic and crystallographic methods are critical:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~160-180 ppm for carbonyl groups) verify substituent positions .
- X-ray Crystallography : Resolves stereochemical ambiguities; hydrogen bonding and π–π interactions in crystal packing can be analyzed (e.g., CCDC references ).
- IR Spectroscopy : Confirms ester (C=O stretch ~1700–1750 cm⁻¹) and lactone (C=O ~1650–1700 cm⁻¹) functionalities.
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to minimize skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Follow EPA guidelines for halogenated organic waste. In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., cytotoxicity) for structurally similar coumarins be resolved?
Discrepancies often arise from variations in assay design or substituent effects. To address this:
- Comparative SAR Studies : Systematically modify substituents (e.g., phenyl vs. chlorophenyl groups) and evaluate cytotoxicity against standardized cell lines (e.g., MTT assays ).
- Control for Purity : Use HPLC (>95% purity) to rule out impurities influencing results.
- Mechanistic Studies : Probe interactions with biological targets (e.g., topoisomerase inhibition) via fluorescence quenching or molecular docking .
Q. What advanced techniques are used to study the solid-state fluorescence properties of coumarin derivatives?
- Solid-State NMR : Analyzes electronic environments influencing fluorescence .
- X-ray Diffraction : Correlates crystal packing (e.g., π-stacking) with emission intensity; bulky substituents may reduce aggregation-caused quenching .
- Time-Resolved Spectroscopy : Measures fluorescence lifetime to assess stability under UV exposure.
Q. How can researchers design experiments to investigate the compound’s potential as a metal-chelating agent?
- UV-Vis Titration : Monitor shifts in λmax upon addition of metal ions (e.g., Cr³⁺, Fe³⁺) to determine binding constants .
- Cyclic Voltammetry : Identifies redox-active behavior induced by metal coordination.
- Single-Crystal Analysis : Resolve chelation geometry (e.g., octahedral vs. tetrahedral) .
Q. What strategies mitigate challenges in achieving high yields during cross-coupling reactions (e.g., Suzuki-Miyaura) for coumarin derivatives?
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (e.g., SPhos) .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aryl boronic acids.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
Methodological Considerations
Q. How should researchers approach data contradiction in thermal stability studies?
- TGA-DSC Analysis : Compare decomposition temperatures under inert vs. oxidative atmospheres.
- Replicate Experiments : Conduct trials with controlled humidity/temperature to identify environmental influences.
- Computational Modeling : Use DFT calculations to predict bond dissociation energies and degradation pathways .
Q. What are the best practices for optimizing fluorescence quantum yield in coumarin-based probes?
- Substituent Engineering : Electron-donating groups (e.g., -OCH₃) at the 7-position enhance intramolecular charge transfer .
- Solvatochromic Studies : Test solvent polarity effects on emission intensity.
- Concentration-Dependent Assays : Avoid aggregation at high concentrations to prevent quenching .
Q. How can computational methods complement experimental studies of this compound’s reactivity?
- Molecular Dynamics (MD) Simulations : Predict solubility and diffusion coefficients in biological membranes.
- Docking Studies : Identify potential protein targets (e.g., kinases) for biological activity .
- ADMET Prediction : Estimate pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
